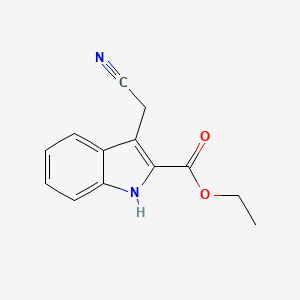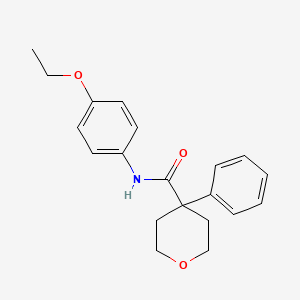
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-morpholinylcarbonothioyl)phenyl phenylacetate is a chemical compound with the molecular formula C19H20N2O3S. It is also known as Moroxydine, which is an antiviral agent used to treat influenza A and B viruses. This compound is a thioester derivative of phenylacetic acid and morpholine. It has been found to have a broad spectrum of antiviral activity against several viruses, including herpes simplex virus, respiratory syncytial virus, and adenovirus.
Mechanism of Action
Moroxydine works by inhibiting the synthesis of viral RNA. It binds to the viral polymerase enzyme, which is responsible for the replication of the virus. This prevents the virus from replicating and spreading to other cells in the body. Moroxydine has been found to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus.
Biochemical and Physiological Effects:
Moroxydine has been found to have a broad spectrum of antiviral activity. It has been shown to be effective against several viruses, including influenza A and B viruses, herpes simplex virus, and respiratory syncytial virus. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
Advantages and Limitations for Lab Experiments
Moroxydine has several advantages for use in laboratory experiments. It has a broad spectrum of antiviral activity and has been found to be effective against several viruses. It is also relatively easy to synthesize and has a low toxicity profile. However, there are some limitations to its use. It may not be effective against all strains of viruses, and it may have some side effects in certain individuals.
Future Directions
There are several future directions for research on Moroxydine. One area of research could be the development of new derivatives of Moroxydine that have improved antiviral activity. Another area of research could be the investigation of the mechanism of action of Moroxydine and how it interacts with the viral polymerase enzyme. Additionally, further studies could be conducted to determine the efficacy of Moroxydine in treating other viral infections.
Synthesis Methods
The synthesis of 4-(4-morpholinylcarbonothioyl)phenyl phenylacetate involves the reaction of morpholine with carbon disulfide to form morpholine-4-carbothioamide. This intermediate is then reacted with phenylacetyl chloride to produce the final product. The reaction is typically carried out in the presence of a base such as sodium hydroxide or potassium hydroxide.
Scientific Research Applications
The antiviral activity of Moroxydine has been extensively studied, and it has been found to be effective against a wide range of viruses. It works by inhibiting the replication of the virus by interfering with the viral RNA synthesis. Moroxydine has been used in the treatment of influenza A and B viruses, and it has been found to be effective in reducing the duration and severity of symptoms.
properties
IUPAC Name |
[4-(morpholine-4-carbothioyl)phenyl] 2-phenylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO3S/c21-18(14-15-4-2-1-3-5-15)23-17-8-6-16(7-9-17)19(24)20-10-12-22-13-11-20/h1-9H,10-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOZTNZTXNZPFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=C(C=C2)OC(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(4-chlorophenoxy)ethyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5661066.png)

![N-[3-(3,5-dimethyl-1H-pyrazol-4-yl)propyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5661082.png)
![4-{5-[(4-chlorobenzyl)thio]-1H-tetrazol-1-yl}benzamide](/img/structure/B5661083.png)
![1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-methylquinolin-4(1H)-one](/img/structure/B5661095.png)
![5-[(2,3-dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B5661108.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methylbenzamide](/img/structure/B5661121.png)

![N-[3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5661124.png)
![N-[1-methyl-2-(1-phenyl-3-pyridin-4-yl-1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B5661137.png)
![5-[(2,3,6-trichlorobenzyl)thio]-1H-1,2,4-triazole](/img/structure/B5661148.png)


![N-[2-(4-chlorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(ethylamino)-5-pyrimidinecarboxamide](/img/structure/B5661166.png)